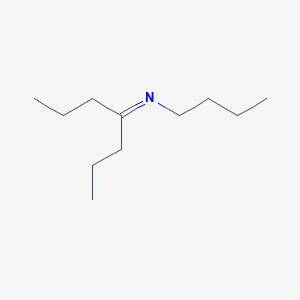
N-butylheptan-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butylheptan-4-imine is an organic compound with the molecular formula C11H23N. It is also known by its IUPAC name, butyl (heptan-4-ylidene)amine. This compound is characterized by the presence of an imine group (C=N) and is commonly used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-butylheptan-4-imine can be synthesized through the condensation reaction between butanamine and a suitable aldehyde or ketone. The reaction typically involves the following steps:
Condensation Reaction: The primary amine (butanamine) reacts with an aldehyde or ketone to form an imine (Schiff base). This reaction is usually carried out under acidic or basic conditions to facilitate the removal of water.
Purification: The resulting imine is purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-butylheptan-4-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-butylheptan-4-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of N-butylheptan-4-imine involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The compound can also act as a ligand, coordinating with metal ions to form stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanamine, N-butylidene-: Similar structure but with a different alkyl group attached to the imine.
1-Butanamine, N-propyl-: Another similar compound with a different alkyl group.
Uniqueness
N-butylheptan-4-imine is unique due to its specific alkyl group arrangement, which can influence its reactivity and applications. The presence of the imine group also makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
10599-80-1 |
|---|---|
Molekularformel |
C11H23N |
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
N-butylheptan-4-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-10-12-11(8-5-2)9-6-3/h4-10H2,1-3H3 |
InChI-Schlüssel |
KPXGPWSHFIXKSZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(CCC)CCC |
Kanonische SMILES |
CCCCN=C(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















